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molecular formula C14H20N2O B1361134 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide CAS No. 438616-66-1

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

Cat. No. B1361134
M. Wt: 232.32 g/mol
InChI Key: XWQNNQGLRZLURU-UHFFFAOYSA-N
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Patent
US08481532B2

Procedure details

To a room temperature solution of ethyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate (1.0 g, 0.004 mol) in ethanol (10 mL) was added hydrazine hydrate (2 g, 0.04 mol) and the reaction mixture was then heated at 95° C. for 16 h. The mixture was then concentrated in vacuo and the solid that was obtained was washed with hexanes to afford 2-(4-tert-butylphenyl)cyclopropanecarbohydrazide (0.78 g, 82%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:13][CH:12]2[C:14]([O:16]CC)=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].O.[NH2:20][NH2:21]>C(O)C>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:13][CH:12]2[C:14]([NH:20][NH2:21])=[O:16])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1C(C1)C(=O)OCC
Name
Quantity
2 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid that was obtained
WASH
Type
WASH
Details
was washed with hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C1C(C1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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